
1,2-Diphenyl-2-phenylmethoxyiminoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-2-phenylmethoxyiminoethanone is an organic compound with a complex structure characterized by the presence of multiple phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2-phenylmethoxyiminoethanone typically involves the reaction of benzoin with a substituted aniline, followed by oxidation. For example, the reaction of benzoin with p-substituted aniline in the presence of an oxidizing agent like chromium trioxide and triethylamine in chloroform yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-2-phenylmethoxyiminoethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, acetonitrile, and other organic solvents.
Major Products Formed
Oxidation: Products such as benzophenone and other oxidized derivatives.
Reduction: Reduced forms of the original compound, often with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-2-phenylmethoxyiminoethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-2-phenylmethoxyiminoethanone involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex . This intermediate then undergoes further transformations, resulting in the final product. The specific pathways and molecular targets depend on the reaction conditions and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-2-propanone: Another compound with multiple phenyl groups, used in organic synthesis and as a precursor for various chemical reactions.
1,2-Diphenylethylenediamine: Known for its use in asymmetric hydrogenation and as a ligand in coordination chemistry.
Uniqueness
1,2-Diphenyl-2-phenylmethoxyiminoethanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its multiple phenyl groups provide stability and reactivity, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
5344-75-2 |
|---|---|
Fórmula molecular |
C21H17NO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-2-phenylmethoxyiminoethanone |
InChI |
InChI=1S/C21H17NO2/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-24-16-17-10-4-1-5-11-17/h1-15H,16H2 |
Clave InChI |
STPVFPULFIBVFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CON=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


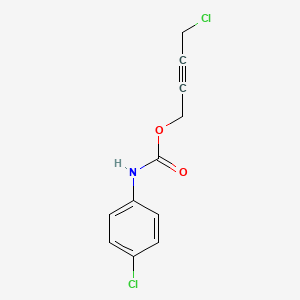
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
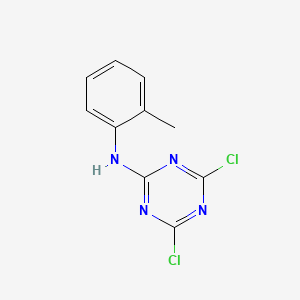
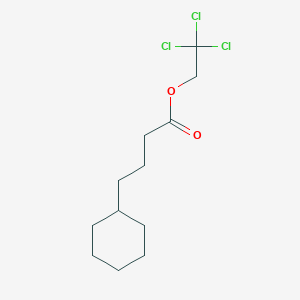
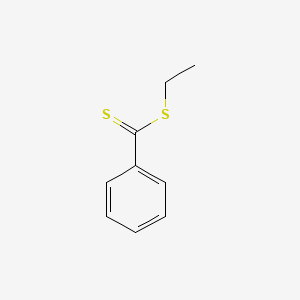
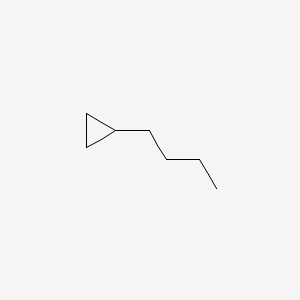
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
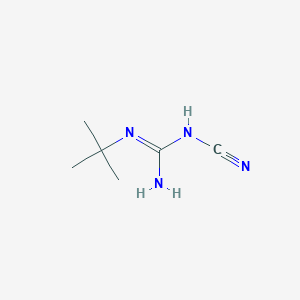
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
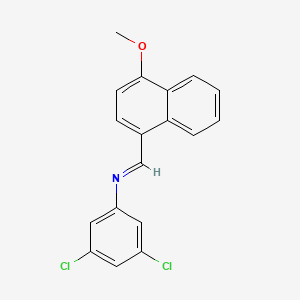
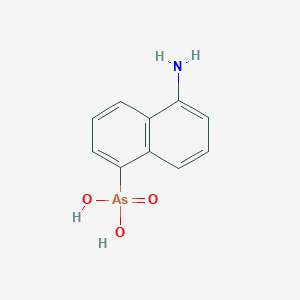
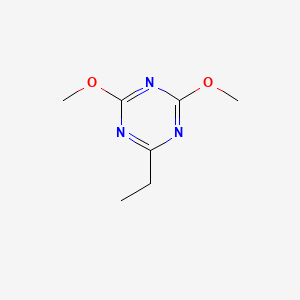
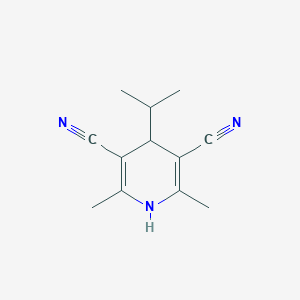
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)
